Imidazo[1,2-a]pyridine-8-carbonitrile
Overview
Description
Imidazo[1,2-a]pyridine-8-carbonitrile is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of this compound has been examined using DFT techniques . The solvation effects, structural characterization, and biological characteristics of this molecule have been discussed .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies has been summarized . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.15 . The InChI code is 1S/C8H5N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H .Scientific Research Applications
Imidazo[1,2-a]pyridine-8-carbonitrile: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Applications: Imidazo[1,2-a]pyridine derivatives are known for their varied biological activity, making them significant in the development of new medications. They have been explored for their potential as anti-cancer drugs due to their ability to interact with various biological targets .
Materials Science: These compounds have shown promise in materials science, particularly in the creation of new materials with desirable properties for technological applications .
Optoelectronic Devices: The unique luminescent properties of this compound make it a candidate for use in optoelectronic devices, which are crucial in the development of displays and lighting technologies .
Sensors: Due to their sensitivity and specificity to certain stimuli, these derivatives are being researched for use in sensor technology, which has wide-ranging applications from environmental monitoring to healthcare .
Confocal Microscopy and Imaging: The luminescent properties of this compound also make it useful as emitters for confocal microscopy and imaging, aiding in the advancement of biomedical research and diagnostics .
Organic Synthesis: As valuable heterocyclic scaffolds, these compounds are utilized in organic synthesis to construct complex molecules for various chemical applications .
Organometallic Chemistry: Imidazo[1,2-a]pyridine derivatives play a role in organometallic chemistry where they can act as ligands or intermediates in the synthesis of organometallic complexes .
Natural Product Synthesis: The structural motif of Imidazo[1,2-a]pyridine is also found in natural products, and its derivatives are used to synthesize complex natural compounds .
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of KRAS G12C , a common mutation in the KRAS gene . This mutation is prevalent in various types of cancers, making it a significant target for anticancer agents .
Mode of Action
Imidazo[1,2-a]pyridine derivatives interact with their targets through a covalent bond . The compound binds to the KRAS G12C protein, inhibiting its function and preventing it from promoting cancer cell growth .
Biochemical Pathways
The primary pathway affected by Imidazo[1,2-a]pyridine derivatives is the KRAS signaling pathway . By inhibiting the KRAS G12C protein, these compounds disrupt the signaling pathway, leading to a decrease in cancer cell proliferation .
Result of Action
The inhibition of the KRAS G12C protein by Imidazo[1,2-a]pyridine derivatives leads to a decrease in cancer cell growth . This makes these compounds potent anticancer agents, particularly for cancers with the KRAS G12C mutation .
Action Environment
The action of Imidazo[1,2-a]pyridine derivatives can be influenced by various environmental factors. For instance, the presence of other compounds can affect the efficacy of these inhibitors. Additionally, factors such as pH and temperature can impact the stability of these compounds
properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTKOOVOBCDRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287577 | |
Record name | Imidazo[1,2-a]pyridine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136117-70-9 | |
Record name | Imidazo[1,2-a]pyridine-8-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136117-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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